molecular formula C21H20N2O2S B2537908 N-[1-(1-benzothiophen-3-yl)propan-2-yl]-6-methoxy-1H-indole-2-carboxamide CAS No. 2097901-21-6

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-6-methoxy-1H-indole-2-carboxamide

Cat. No.: B2537908
CAS No.: 2097901-21-6
M. Wt: 364.46
InChI Key: LNEYYHIMNQOFCU-UHFFFAOYSA-N
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Description

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-6-methoxy-1H-indole-2-carboxamide is a complex organic compound that combines the structural features of benzothiophene and indole. These heterocyclic compounds are known for their significant biological and pharmacological properties. Benzothiophene derivatives are often explored for their antimicrobial, antifungal, and antioxidant activities, while indole derivatives are known for their antiviral, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-benzothiophen-3-yl)propan-2-yl]-6-methoxy-1H-indole-2-carboxamide typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form indoles . The benzothiophene moiety can be introduced through coupling reactions and electrophilic cyclization reactions .

Industrial Production Methods

Industrial production of such complex molecules often involves optimizing reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques like chromatography, and the employment of catalysts to enhance reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-6-methoxy-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or amines .

Scientific Research Applications

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-6-methoxy-1H-indole-2-carboxamide has a wide range of scientific research applications:

Properties

IUPAC Name

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-6-methoxy-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O2S/c1-13(9-15-12-26-20-6-4-3-5-17(15)20)22-21(24)19-10-14-7-8-16(25-2)11-18(14)23-19/h3-8,10-13,23H,9H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNEYYHIMNQOFCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CSC2=CC=CC=C21)NC(=O)C3=CC4=C(N3)C=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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